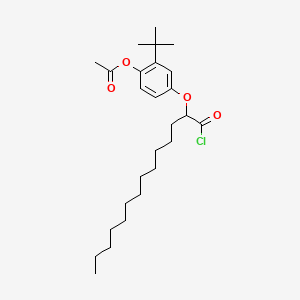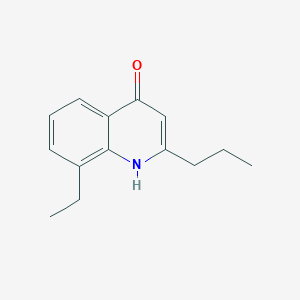
8-Ethyl-4-hydroxy-2-propylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Ethyl-4-hydroxy-2-propylquinoline is a quinoline derivative with the molecular formula C14H17NO and a molecular weight of 215.29 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethyl-4-hydroxy-2-propylquinoline typically involves the Skraup synthesis, which is a classical method for quinoline derivatives. This method involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene. The reaction conditions include heating the mixture to a high temperature, usually around 180-200°C, under reflux for several hours.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors or microwave-assisted synthesis to improve yield and reduce reaction time. These methods allow for better control of reaction parameters and can be scaled up for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Ethyl-4-hydroxy-2-propylquinoline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of alkylated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It has been investigated for its antimicrobial and antifungal properties.
Medicine: It shows promise as a lead compound in drug discovery for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Wirkmechanismus
8-Ethyl-4-hydroxy-2-propylquinoline is compared with other similar quinoline derivatives, such as 8-hydroxyquinoline and 2-methylquinoline. While these compounds share structural similarities, this compound is unique in its substitution pattern, which can influence its chemical reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
8-Hydroxyquinoline
2-Methylquinoline
4-Methylquinoline
7-Ethylquinoline
Eigenschaften
CAS-Nummer |
1070879-89-8 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
8-ethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H17NO/c1-3-6-11-9-13(16)12-8-5-7-10(4-2)14(12)15-11/h5,7-9H,3-4,6H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
WSKVYQCYWIBUCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)C2=CC=CC(=C2N1)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


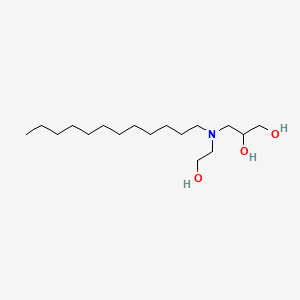
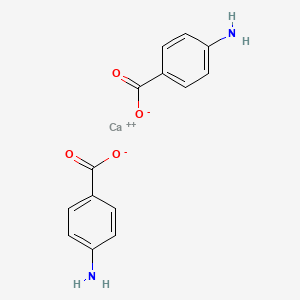
![1,3,3-Trimethyl-2-[2-(2-methylindol-1-yl)ethenyl]indol-1-ium](/img/structure/B15345950.png)
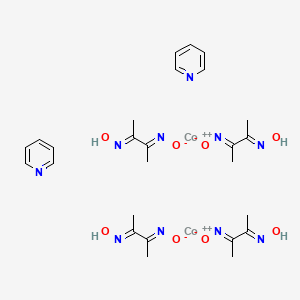

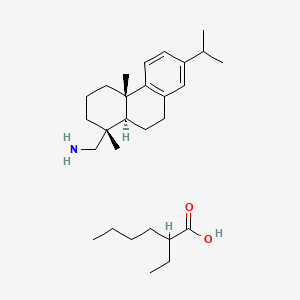


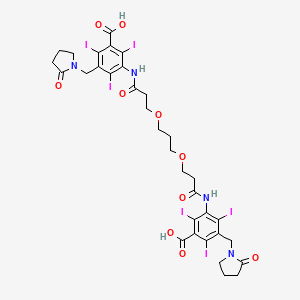
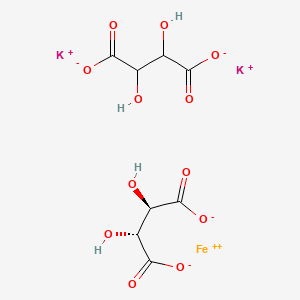
![2-[(4-Methylphenoxy)methyl]pyrrolidine](/img/structure/B15346014.png)
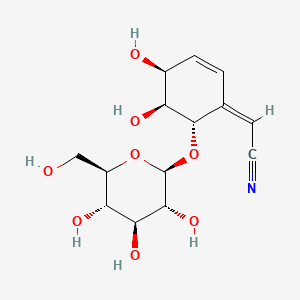
![2-[2-[Methyl-[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)ethyl]amino]ethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B15346019.png)
